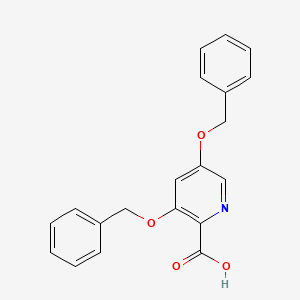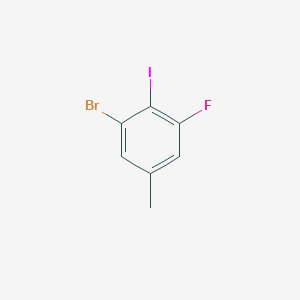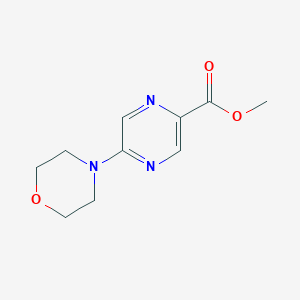
Methyl 5-morpholinopyrazine-2-carboxylate
Übersicht
Beschreibung
“Methyl 5-morpholinopyrazine-2-carboxylate” is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13N3O3/c1-15-10(14)8-6-12-9(7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Methyl 5-morpholinopyrazine-2-carboxylate has been utilized in various synthesis and reaction studies. For instance, it has been used in the synthesis of N-Methyl-N′-(pyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester, which was studied for its potential tuberculostatic activity, although it exhibited low activity in vitro (Gobis et al., 2006). Furthermore, this compound was involved in the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent antimicrobial and muscarinic agonist (Kumar et al., 2007).
Antimicrobial and Anti-Inflammatory Studies
A series of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, synthesized using reactions involving this compound, were evaluated for their antimicrobial, analgesic, and antipyretic activities. Additionally, their influence on antibody response was studied, indicating the compound's potential in biomedical applications (Mar'yasov et al., 2016).
Analgesic and Anti-Inflammatory Applications
Compounds synthesized from this compound were tested for in vivo analgesic and anti-inflammatory activities, showcasing their potential in pharmacological applications. These compounds were characterized using various spectroscopic methods, ensuring their structural integrity and potential effectiveness (Demchenko et al., 2015).
Anticancer Research
This compound was also utilized in the synthesis of new anticancer compounds. In one study, its derivatives were tested against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity, which highlights the compound's relevance in developing new cancer treatments (Gaber et al., 2021).
Safety and Hazards
“Methyl 5-morpholinopyrazine-2-carboxylate” is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
methyl 5-morpholin-4-ylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-15-10(14)8-6-12-9(7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWZWKNEMQMBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680919 | |
| Record name | Methyl 5-(morpholin-4-yl)pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017604-09-9 | |
| Record name | Methyl 5-(morpholin-4-yl)pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[9-(2-carboxyphenyl)-6-(9H-fluoren-9-ylmethoxycarbonylamino)xanthen-3-ylidene]azanium;chloride](/img/structure/B3026484.png)



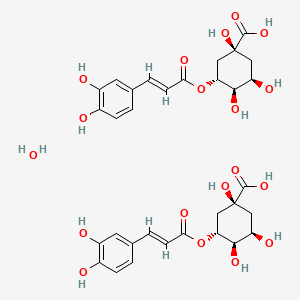
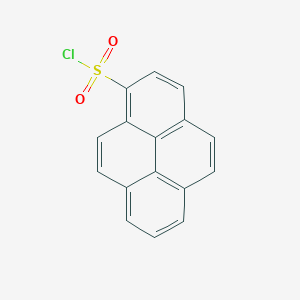

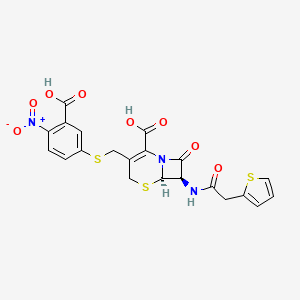
![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)
